molecular formula C19H19F3N6 B12267916 4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine

4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B12267916
M. Wt: 388.4 g/mol
InChI Key: BWBVFIBLNVATOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a pyrazole ring, a pyrimidine ring, and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the pyrimidine ring. The final step involves the attachment of the piperazine ring with the trifluoromethylphenyl group. Reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography, are essential to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine shares similarities with other compounds containing pyrazole, pyrimidine, and piperazine rings.
  • Examples include 4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridine and 4-(1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)benzene.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19F3N6

Molecular Weight

388.4 g/mol

IUPAC Name

4-pyrazol-1-yl-6-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C19H19F3N6/c20-19(21,22)16-5-2-1-4-15(16)13-26-8-10-27(11-9-26)17-12-18(24-14-23-17)28-7-3-6-25-28/h1-7,12,14H,8-11,13H2

InChI Key

BWBVFIBLNVATOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4

Origin of Product

United States

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